molecular formula C18H28Cl2N2SSn B581118 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine CAS No. 1245816-20-9

2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine

Cat. No.: B581118
CAS No.: 1245816-20-9
M. Wt: 494.106
InChI Key: DVRHIDUONZJHFV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, substituted with dichloro and tributylstannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine typically involves the chlorination of a thieno[3,2-d]pyrimidine precursor, followed by the introduction of the tributylstannyl group. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride and stannylating agents like tributyltin chloride. The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of a suitable ligand.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thienopyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

  • 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
  • 2,4-Dichloro-6-tributylstannylthieno[3,2-b]pyridine
  • 2,4-Dichloro-6-tributylstannylthieno[3,2-c]pyrimidine

Comparison: Compared to these similar compounds, 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of the tributylstannyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

tributyl-(2,4-dichlorothieno[3,2-d]pyrimidin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2N2S.3C4H9.Sn/c7-5-4-3(1-2-11-4)9-6(8)10-5;3*1-3-4-2;/h1H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRHIDUONZJHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(S1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676687
Record name 2,4-Dichloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-20-9
Record name 2,4-Dichloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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